molecular formula C9H10BrF B2567171 4-(2-Bromoethyl)-2-fluoro-1-methylbenzene CAS No. 1260813-39-5

4-(2-Bromoethyl)-2-fluoro-1-methylbenzene

Cat. No.: B2567171
CAS No.: 1260813-39-5
M. Wt: 217.081
InChI Key: HPNORIPGJNVXTB-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)-2-fluoro-1-methylbenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a bromoethyl group, a fluoro group, and a methyl group

Properties

IUPAC Name

4-(2-bromoethyl)-2-fluoro-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF/c1-7-2-3-8(4-5-10)6-9(7)11/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNORIPGJNVXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethyl)-2-fluoro-1-methylbenzene can be achieved through several synthetic routesThe reaction typically involves the use of bromine (Br₂) and a suitable catalyst such as iron(III) bromide (FeBr₃) to facilitate the bromination process . The reaction conditions often include maintaining a controlled temperature and using an inert solvent like carbon tetrachloride (CCl₄).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors where the reaction parameters are carefully monitored to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethyl)-2-fluoro-1-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or dimethyl sulfoxide (DMSO).

    Oxidation: Common oxidizing agents are potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) in anhydrous ether or sodium borohydride (NaBH₄) in methanol.

Major Products Formed

    Substitution: Formation of 4-(2-Hydroxyethyl)-2-fluoro-1-methylbenzene or 4-(2-Cyanoethyl)-2-fluoro-1-methylbenzene.

    Oxidation: Formation of 4-(2-Oxoethyl)-2-fluoro-1-methylbenzene.

    Reduction: Formation of 4-(2-Ethyl)-2-fluoro-1-methylbenzene.

Scientific Research Applications

4-(2-Bromoethyl)-2-fluoro-1-methylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific biological pathways.

    Materials Science: It is utilized in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, which can provide insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)-2-fluoro-1-methylbenzene involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. The fluoro group can influence the compound’s electronic properties, enhancing its binding affinity to target molecules. These interactions can disrupt normal cellular processes, making the compound a potential candidate for anticancer or antimicrobial therapies .

Comparison with Similar Compounds

Similar Compounds

    4-(2-Bromoethyl)-1-methylbenzene: Lacks the fluoro group, which can significantly alter its reactivity and applications.

    4-(2-Fluoroethyl)-2-bromo-1-methylbenzene: The positions of the bromo and fluoro groups are interchanged, leading to different chemical properties.

    4-(2-Bromoethyl)-2-chloro-1-methylbenzene: The fluoro group is replaced by a chloro group, affecting its electronic and steric properties.

Uniqueness

4-(2-Bromoethyl)-2-fluoro-1-methylbenzene is unique due to the presence of both bromoethyl and fluoro groups on the benzene ring. This combination imparts distinct electronic and steric effects, making it a versatile compound for various chemical transformations and applications. The fluoro group enhances the compound’s stability and reactivity, while the bromoethyl group provides a site for further functionalization .

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